Cas no 923499-95-0 (N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide)
L'N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide è un composto organico caratterizzato da una struttura molecolare complessa, che combina un gruppo benzofenone bromurato con un'acetamide sostituita. La presenza del gruppo bromo in posizione para sul fenile conferisce al composto proprietà elettrofile, utili in reazioni di sostituzione nucleofila aromatica. Il gruppo isopropilico aumenta la lipofilia, migliorando la solubilità in solventi organici. Questo composto trova applicazione come intermedio nella sintesi di farmaci e materiali avanzati, grazie alla sua capacità di fungere da blocco strutturale versatile. La sua stabilità termica e la reattività controllata lo rendono adatto per processi chimici selettivi.

923499-95-0 structure
Nome del prodotto:N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide
N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 923499-95-0
- N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide
- N-(2-benzoyl-4-bromophenyl)-2-(4-propan-2-ylphenyl)acetamide
- N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide
- AKOS024479489
- F2995-1376
- N-(2-Benzoyl-4-bromophenyl)-4-(1-methylethyl)benzeneacetamide
- N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide
-
- Inchi: 1S/C24H22BrNO2/c1-16(2)18-10-8-17(9-11-18)14-23(27)26-22-13-12-20(25)15-21(22)24(28)19-6-4-3-5-7-19/h3-13,15-16H,14H2,1-2H3,(H,26,27)
- Chiave InChI: DUHKNBVLQLGPGA-UHFFFAOYSA-N
- Sorrisi: C1(CC(NC2=CC=C(Br)C=C2C(=O)C2=CC=CC=C2)=O)=CC=C(C(C)C)C=C1
Proprietà calcolate
- Massa esatta: 435.08339g/mol
- Massa monoisotopica: 435.08339g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 28
- Conta legami ruotabili: 6
- Complessità: 521
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.4
- Superficie polare topologica: 46.2Ų
Proprietà sperimentali
- Densità: 1.331±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 620.5±55.0 °C(Predicted)
- pka: 13.07±0.70(Predicted)
N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2995-1376-40mg |
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide |
923499-95-0 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F2995-1376-20mg |
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide |
923499-95-0 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F2995-1376-30mg |
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide |
923499-95-0 | 90%+ | 30mg |
$119.0 | 2023-04-28 | |
Life Chemicals | F2995-1376-50mg |
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide |
923499-95-0 | 90%+ | 50mg |
$160.0 | 2023-04-28 | |
Life Chemicals | F2995-1376-2mg |
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide |
923499-95-0 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F2995-1376-5μmol |
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide |
923499-95-0 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F2995-1376-10μmol |
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide |
923499-95-0 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
Life Chemicals | F2995-1376-25mg |
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide |
923499-95-0 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F2995-1376-1mg |
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide |
923499-95-0 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F2995-1376-3mg |
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide |
923499-95-0 | 90%+ | 3mg |
$63.0 | 2023-04-28 |
N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide Letteratura correlata
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
923499-95-0 (N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide) Prodotti correlati
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
